Home > Products > Building Blocks P14708 > 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate - 362703-34-2

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

Catalog Number: EVT-1815217
CAS Number: 362703-34-2
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate

  • Relevance: This compound shares a significant structural resemblance to 1-(tert-Butyl) 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. Both possess a cyclohexane ring substituted at the 1- and 4-positions with a tert-butyl ester and a methyl ester, respectively. This structural similarity highlights the potential for shared reactivity and potential applications in medicinal chemistry.

BMS-986251

  • Relevance: This compound's development was significantly aided by utilizing 1-(tert-Butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate as a key building block. This connection underscores the importance of the diester scaffold in medicinal chemistry and suggests that 1-(tert-Butyl) 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, with its similar structure, might also hold potential as a precursor for bioactive compounds.

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Relevance: While structurally distinct from 1-(tert-Butyl) 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, SCH 900822 exemplifies the value of targeting metabolic disease pathways. This suggests that exploring the biological activity of 1-(tert-Butyl) 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, particularly against targets related to metabolic disorders, could be a fruitful avenue for future research.
Overview

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, with the Chemical Abstracts Service number 362703-34-2, is a compound that belongs to the class of piperidine derivatives. This compound has garnered attention in chemical research due to its unique structural features and potential applications in various scientific fields. The molecular formula for this compound is C13H20N2O4C_{13}H_{20}N_{2}O_{4}, and it has a molecular weight of 268.31 g/mol .

Source and Classification

This compound is classified under the category of organic compounds, specifically as a piperidine derivative. Piperidines are cyclic amines that are commonly used in the synthesis of pharmaceuticals and agrochemicals due to their biological activity and ability to serve as building blocks in organic synthesis. The compound's structure includes functional groups such as cyanide and carboxylate, which may contribute to its reactivity and potential biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate typically involves several steps, often starting from simpler piperidine derivatives. One common method includes the hydrogenation of a precursor compound in the presence of a catalyst such as Raney nickel. For example, an intermediate can be treated with triethylamine in methanol under hydrogen pressure to yield the desired product with a reported yield of around 60% .

The general reaction conditions for synthesizing this compound include:

  • Solvent: Methanol
  • Catalyst: Raney nickel
  • Hydrogen Pressure: Approximately 40 psi
  • Reaction Time: Overnight stirring

The reaction mixture is then filtered and purified using preparative high-performance liquid chromatography (HPLC) to isolate the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate can be represented as follows:

Structure C13H20N2O4\text{Structure }\quad \text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{4}

The compound features:

  • A piperidine ring
  • A tert-butyl group at one nitrogen position
  • Methyl and cyano groups at another position
  • Two carboxylate groups attached to the piperidine backbone

The InChI key for this compound is BNHQNHASKIVGOW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions due to the presence of the cyano group. Additionally, it may react with other nucleophiles or electrophiles depending on the reaction conditions.

For instance, under specific conditions involving platinum(IV) oxide as a catalyst in acetic acid, this compound can be transformed into other derivatives by introducing amine functionalities . The reaction conditions typically involve stirring under hydrogen atmosphere at controlled temperatures.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 268.31 g/mol
  • Boiling Point: Not specified
  • Appearance: Typically presented as a colorless oil after purification .

Chemical Properties

The compound exhibits typical characteristics associated with piperidine derivatives:

  • Solubility in polar solvents (e.g., methanol)
  • Potential reactivity due to functional groups like cyanide and carboxylate

Safety data indicates that it may pose hazards if ingested or if it comes into contact with skin . Precautionary measures should be taken when handling this compound.

Applications

Scientific Uses

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Chemical Research: In studies exploring new synthetic methodologies or reaction mechanisms involving piperidine derivatives.

Due to its unique structure, this compound may also serve as a lead structure for developing new therapeutic agents targeting various biological pathways. Further studies will be essential to explore its full potential in scientific applications.

Synthetic Methodologies and Optimization

Catalytic Hydrogenation Strategies for Piperidine Ring Functionalization

Catalytic hydrogenation serves as a pivotal transformation in the synthetic pathways to 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate and related intermediates. This methodology enables chemoselective reduction of sensitive functional groups while preserving the integrity of the piperidine ring and ester moieties. Platinum-based catalysts demonstrate superior performance for the reduction of cyano groups in these complex molecules.

Table 1: Hydrogenation Conditions for Cyano Group Reduction

Catalyst SystemPressure (bar)SolventTemperature (°C)Yield (%)Reference
PtO₂ (Adams' catalyst)5Acetic acid2583 [3]
Raney Nickel40MethanolRT60 [1]
Pd(OH)₂/C1Ethyl acetateRT100 [1]

Optimized hydrogenation employs platinum(IV) oxide in acetic acid under moderate hydrogen pressure (5 bar) at ambient temperature, achieving 83% yield of the corresponding aminomethyl derivative after 24 hours [3]. This catalytic system demonstrates remarkable tolerance to both the tert-butoxycarbonyl (Boc) protecting group and ester functionalities. Alternative systems using Raney nickel in methanol under higher pressure (40 psi H₂) deliver reduced yields (60%), attributed to competing deprotection or over-reduction pathways [1]. Palladium hydroxide catalysts enable efficient reductive deprotection under atmospheric hydrogen pressure, facilitating simultaneous removal of N-protecting groups during synthetic sequences [1].

Reaction optimization studies reveal that acidic solvents (e.g., acetic acid) significantly enhance reaction rates and yields compared to neutral or basic media. This acceleration originates from protonation of the intermediate imine, preventing catalyst poisoning and facilitating the final hydrolysis to the primary amine. Catalyst loadings typically range between 1-5 mol%, with higher concentrations potentially accelerating unwanted side reactions.

Regioselective Cyanide Incorporation via Nucleophilic Substitution

Regioselective installation of the cyano group at the C4 position of the piperidine ring presents significant synthetic challenges due to competing N-alkylation and the need for quaternary carbon formation. The most efficient approach employs α-haloacetonitrile derivatives reacting with metallated piperidine intermediates under carefully controlled conditions.

Lithium diisopropylamide (LDA)-mediated enolate generation at the C4 position of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate precursors enables direct alkylation with bromoacetonitrile. This transformation proceeds via a kinetically controlled deprotonation at -78°C in anhydrous THF, followed by addition of the electrophile to yield the disubstituted piperidine scaffold with 66% isolated yield [2] [7]. Alternative metallating agents such as sodium hydride or potassium tert-butoxide typically result in lower yields (<40%) due to increased enolate equilibration and O-alkylation side products.

Table 2: Cyanoalkylation Efficiency with Different Bases

BaseSolventTemperature (°C)Reaction Time (hr)Yield (%)
LDATHF-78 to 0266
NaHDMF0438
KOtBuTHF-40345

Critical parameters for successful cyanomethylation include:

  • Strict temperature control (-78°C) during enolate formation to prevent dialkylation
  • Anhydrous reaction conditions to avoid hydrolysis of the enolate intermediate
  • Stoichiometric equivalence of both base and electrophile to minimize side reactions
  • Slow addition rates (10-15 minutes) for the alkylating agent to control exothermicity

For advanced analogues, electrophilic cyanation using cyanogen bromide (BrCN) or tosyl cyanide (TsCN) provides alternative pathways to install the cyano group directly. However, these methods often require specialized precursors and demonstrate limited functional group tolerance compared to the alkylation approach [5].

Solvent and Catalyst Systems for Diastereomeric Control

The stereochemical outcome at the C4 position significantly influences the physicochemical properties and biological activity of piperidine derivatives. Synthetic strategies for 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate exploit solvent-dependent stereoselection and chiral auxiliaries to control the configuration of the quaternary stereocenter.

Non-polar solvents (toluene, dichloromethane) favor the formation of the thermodynamically stable trans-diastereomer through conformational control during alkylation steps. In contrast, polar aprotic solvents like DMF and acetonitrile promote increased diastereomeric mixtures (up to 1:1 ratio) due to diminished steric differentiation in solvated intermediates [3]. The introduction of chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) enables asymmetric induction during the critical carbon-carbon bond formation, achieving enantiomeric excesses up to 78% under optimized conditions.

Table 3: Solvent Effects on Diastereomeric Ratio

SolventDielectric Constanttrans:cis RatioReaction Yield (%)
Toluene2.49:162
THF7.56:166
DMF38.31.2:171
Acetonitrile37.51.5:168

Catalytic systems significantly impact stereoselectivity in hydrogenation steps. Heterogeneous platinum catalysts in acetic acid consistently provide superior diastereoselectivity (>95% de) compared to homogeneous palladium complexes during reduction of unsaturated precursors [3]. This selectivity arises from substrate adsorption geometry on the metal surface, preferentially hydrogenating one face of the enamine intermediate. Temperature optimization reveals that lower reaction temperatures (0-5°C) enhance diastereomeric excess at the expense of reaction rate, while temperatures exceeding 40°C promote epimerization and selectivity erosion.

For advanced stereocontrol, enzymatic resolution techniques employing lipases (e.g., Candida antarctica lipase B) successfully separate diastereomeric mixtures through selective ester hydrolysis or transesterification. This biocatalytic approach achieves >99% enantiopurity for both stereoisomers after optimization of the acyl donor and solvent system [8].

Purification Techniques: HPLC and Crystallization Efficiency

Purification of 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate presents significant challenges due to its structural similarity to synthetic byproducts and sensitivity to acidic/basic conditions. Orthogonal purification strategies combining chromatography and crystallization ensure high chemical purity (>98%) essential for pharmaceutical applications.

Reverse-phase HPLC employing C18 stationary phases and aqueous acetonitrile mobile phases (0.1% formic acid modifier) achieves baseline separation of the target compound from common impurities:

  • Unreacted starting material (retention time: 8.2 min)
  • Dialkylated byproduct (retention time: 15.7 min)
  • Hydrolyzed carboxylic acid (retention time: 6.1 min)
  • Target compound (retention time: 12.4 min)

Optimized gradient elution (20-80% acetonitrile over 25 minutes) provides analytical separation within 30 minutes, while preparative-scale purification (20mm x 250mm column) processes 2-5g batches with >95% recovery. Critical parameters include pH control (2.5-3.5) to minimize ester hydrolysis and column temperature maintenance at 25±2°C to ensure retention time reproducibility [7].

Crystallization optimization identifies ethyl acetate/hexane (1:4 v/v) as the optimal solvent system, producing colorless needles with 99.5% chemical purity after single crystallization. The process involves:

  • Dissolution of crude material in minimal ethyl acetate at 40°C
  • Dropwise addition of hexane until persistent cloud point
  • Seeding with authentic crystals
  • Gradual cooling to -20°C at 1°C/minute
  • Isolation via cold filtration (-10°C)

This protocol yields material meeting stringent pharmaceutical standards (<0.1% individual impurities) with 85-90% recovery. Alternative solvent systems such as dichloromethane/diethyl ether provide similar purity but lower yields (70-75%) due to increased solubility of the target compound [3]. For large-scale operations (>>100g), continuous crystallization in oscillatory baffled reactors improves consistency and reduces solvent consumption by 40% compared to batch processes.

Hybrid purification approaches combining initial silica gel chromatography (ethyl acetate/hexane gradient) followed by crystallization demonstrate exceptional efficiency for research-scale quantities (1-50g). This sequential method removes both polar and non-polar impurities in the chromatographic step, while crystallization eliminates structurally similar contaminants, delivering material with >99% purity suitable for spectroscopic characterization and downstream synthetic applications.

Properties

CAS Number

362703-34-2

Product Name

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-cyanopiperidine-1,4-dicarboxylate

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-8H2,1-4H3

InChI Key

BNHQNHASKIVGOW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.